N-cyclopropylcyclohexanecarboxamide
Overview
Description
N-cyclopropylcyclohexanecarboxamide is an organic compound with the molecular formula C10H17NO It features a cyclohexane ring substituted with a cyclopropyl group and a carboxamide functional group
Scientific Research Applications
N-cyclopropylcyclohexanecarboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe to investigate biological pathways involving amide bonds.
Medicine: Potential applications in drug development due to its structural similarity to bioactive molecules. It may serve as a lead compound for the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropylcyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with cyclopropylamine. The reaction is usually carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The general reaction scheme is as follows:
Formation of Acid Chloride: Cyclohexanecarboxylic acid is treated with thionyl chloride to form cyclohexanecarbonyl chloride.
Amidation: The resulting acid chloride is then reacted with cyclopropylamine to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide group to an amine.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of N-cyclopropylcyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can induce strain in the molecule, affecting its binding affinity and reactivity. The amide bond can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxamide: Lacks the cyclopropyl group, resulting in different chemical and biological properties.
N-cyclopropylbenzamide: Contains a benzene ring instead of a cyclohexane ring, leading to variations in reactivity and applications.
Cyclopropylamine: A simpler structure with only the cyclopropyl group and amine functionality.
Uniqueness
N-cyclopropylcyclohexanecarboxamide is unique due to the presence of both a cyclopropyl group and a cyclohexane ring, which confer distinct steric and electronic properties. These features make it a versatile compound for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
N-cyclopropylcyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c12-10(11-9-6-7-9)8-4-2-1-3-5-8/h8-9H,1-7H2,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCCJDSSCUIHCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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